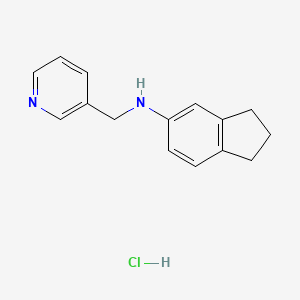
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its effects on various biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride involves the inhibition of serotonin reuptake. This results in an increase in serotonin levels in the brain, which has been linked to the antidepressant and anxiolytic effects of this compound. Additionally, it has been shown to have effects on other neurotransmitters, such as norepinephrine and dopamine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, such as serotonin, norepinephrine, and dopamine. Additionally, it has been shown to have effects on various physiological processes, such as the regulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride in lab experiments is its selectivity for serotonin reuptake inhibition. This allows for the study of the specific effects of serotonin on various physiological and biochemical processes. However, one limitation is the potential for off-target effects on other neurotransmitters, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride. One area of interest is the potential for its use in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand its effects on various physiological processes, such as the regulation of blood pressure and heart rate. Finally, the development of more selective and potent analogs of this compound may lead to new therapeutic options for a range of disorders.
Métodos De Síntesis
The synthesis of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of pyridine-3-carboxaldehyde with 1,2,3,4-tetrahydro-1-naphthylamine in the presence of a base. This reaction yields the intermediate product, which is then treated with hydrochloric acid to form the final product, N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. Additionally, it has been studied for its effects on various physiological processes, such as the regulation of blood pressure and heart rate.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-4-13-6-7-15(9-14(13)5-1)17-11-12-3-2-8-16-10-12;/h2-3,6-10,17H,1,4-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFZEHXISSUZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

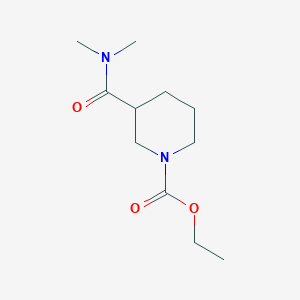
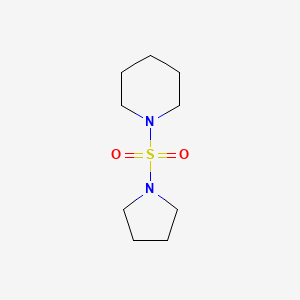

![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)
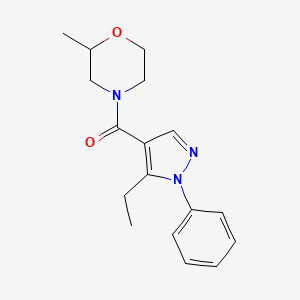
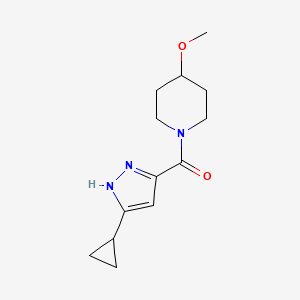
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)


![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
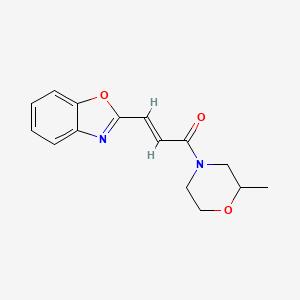

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)